Dodecyl(triphenyl)phosphanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl(triphenyl)phosphanium;chloride is an organophosphorus compound with the chemical formula C30H40ClP. It is a quaternary phosphonium salt, characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a triphenylphosphine moiety. This compound is known for its lipophilic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl(triphenyl)phosphanium;chloride can be synthesized through the reaction of triphenylphosphine with dodecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme is as follows:
P(C6H5)3+C12H25Cl→C12H25P(C6H5)3Cl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Dodecyl(triphenyl)phosphanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and dodecyl chloride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Triphenylphosphine oxide and dodecyl alcohol.
Reduction: Triphenylphosphine and dodecyl chloride.
Substitution: Dodecyl(triphenyl)phosphanium hydroxide or alkoxide derivatives.
Scientific Research Applications
Dodecyl(triphenyl)phosphanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its lipophilic nature.
Medicine: Investigated for its potential use in drug delivery systems targeting mitochondria.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of dodecyl(triphenyl)phosphanium;chloride involves its interaction with biological membranes. The lipophilic dodecyl group allows the compound to insert into lipid bilayers, while the triphenylphosphine moiety can interact with various molecular targets. This dual functionality makes it effective in disrupting membrane integrity and facilitating the transport of other molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
Decyl(triphenyl)phosphanium;chloride: Similar structure but with a ten-carbon alkyl chain.
Hexadecyl(triphenyl)phosphanium;chloride: Contains a sixteen-carbon alkyl chain.
Triphenylphosphine oxide: Lacks the alkyl chain but shares the triphenylphosphine core.
Uniqueness
Dodecyl(triphenyl)phosphanium;chloride is unique due to its optimal chain length, which balances lipophilicity and membrane interaction capabilities. This makes it particularly effective in applications requiring membrane insertion and transport.
Properties
CAS No. |
84902-22-7 |
---|---|
Molecular Formula |
C30H40ClP |
Molecular Weight |
467.1 g/mol |
IUPAC Name |
dodecyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C30H40P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZOKWYSXFTXBLSG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.